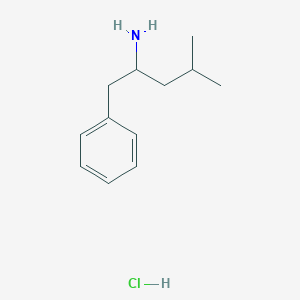

4-Methyl-1-phenylpentan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-phenylpentan-2-amine;hydrochloride, also known as 4-Methylamphetamine or 4-MA, is a synthetic psychoactive drug that belongs to the amphetamine family. It is a designer drug, meaning it is not a naturally occurring substance and is created through chemical synthesis. The IUPAC name for this compound is 4-methyl-4-phenyl-2-pentanamine .

Molecular Structure Analysis

The molecular formula of this compound is C12H20ClN . The InChI code for this compound is 1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 .Scientific Research Applications

1. Identification of Synthetic Markers in Drug Synthesis

The compound trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride, related to 4-Methyl-1-phenylpentan-2-amine hydrochloride, was identified as a trace processing impurity in certain methamphetamine exhibits. This impurity, produced via reductive amination, acts as a synthetic marker for the phenylacetic acid and lead (II) acetate method of methamphetamine production, highlighting its role in forensic chemistry and drug analysis (Toske et al., 2017).

2. Characterization of Designer Drugs

Studies involving the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic characterization of designer drugs, including pentedrone (2-methylamino-1-phenylpentan-1-one), shed light on the structure elucidation of compounds structurally similar to 4-Methyl-1-phenylpentan-2-amine hydrochloride. Such research is pivotal in the field of forensic science for the identification of novel psychoactive substances (Westphal et al., 2012).

3. Analytical Techniques in Forensic Science

Research on the identification and derivatization of cathinones, including compounds structurally related to 4-Methyl-1-phenylpentan-2-amine hydrochloride, emphasizes the importance of GC-MS, IR, NMR, and single-crystal X-ray diffraction methods in forensic science. These techniques are essential for the characterization of novel psychoactive substances (Nycz et al., 2016).

4. Development of Potential Analgesics

Research on the synthesis of derivatives of 4-Methyl-1-phenylpentan-2-amine hydrochloride and related compounds has implications in medicinal chemistry, particularly in the development of potential analgesic drugs. The study on the one-pot synthesis of opioidic compounds highlights the therapeutic applications of such research (Wissler et al., 2007).

5. Chemical Probes in Biological Research

The development of a highly water-soluble fluorescent and colorimetric pH probe using derivatives of 4-Methyl-1-phenylpentan-2-amine hydrochloride demonstrates the utility of such compounds in biological research, particularly in intracellular pH imaging (Diana et al., 2020).

6. Anticancer Drug Research

In the field of cancer research, amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally similar to 4-Methyl-1-phenylpentan-2-amine hydrochloride, have shown potential as anticancer drugs. This highlights the importance of such compounds in the development of novel chemotherapeutic agents (Basu Baul et al., 2009).

7. Corrosion Inhibition in Materials Science

The synthesis of amine derivatives structurally related to 4-Methyl-1-phenylpentan-2-amine hydrochloride and their application as corrosion inhibitors for mild steel in acidic environments illustrates the compound's relevance in materials science (Boughoues et al., 2020).

Properties

IUPAC Name |

4-methyl-1-phenylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULLXQZWIVZFAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid](/img/structure/B2368475.png)

![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368480.png)

![2-[(4-chlorobenzyl)oxy]-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2368486.png)

![Tert-butyl N-[2-cyclopropyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]ethyl]carbamate](/img/structure/B2368488.png)

![6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2368490.png)

![N-(2-chlorobenzyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2368492.png)

![Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-](/img/structure/B2368495.png)

![4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide](/img/structure/B2368497.png)